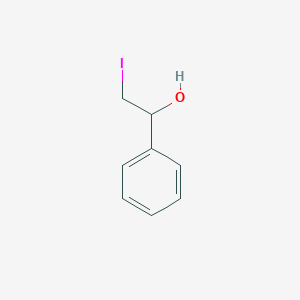

2-Iodo-1-phenylethanol

CAS No.:

Cat. No.: VC17837848

Molecular Formula: C8H9IO

Molecular Weight: 248.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9IO |

|---|---|

| Molecular Weight | 248.06 g/mol |

| IUPAC Name | 2-iodo-1-phenylethanol |

| Standard InChI | InChI=1S/C8H9IO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2 |

| Standard InChI Key | RRZFAKGGPQMDFD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(CI)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2-Iodo-1-phenylethanol consists of a phenyl group bonded to a two-carbon chain, with an iodine atom and a hydroxyl group occupying the first and second positions, respectively. Its molecular structure enables participation in diverse chemical transformations, including nucleophilic substitutions and stereoselective reactions. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉IO | |

| Molecular Weight | 248.06 g/mol | |

| Boiling Point | Not reported | - |

| Density | 1.76 g/cm³ (analog) |

The compound’s iodine atom confers higher polarizability compared to chlorine or bromine analogs, enhancing its reactivity in cross-coupling reactions .

Synthesis Methods

Halogenation of Phenylethanol Derivatives

The most common synthesis route involves halogenating 1-phenylethanol using iodinating agents. While detailed protocols are scarce, analogous methods for brominated derivatives suggest using N-iodosuccinimide (NIS) under radical or electrophilic conditions. For example:

This method mirrors bromination strategies but requires rigorous temperature control to avoid over-iodination.

Microbial Asymmetric Synthesis

Patent literature reveals microbial reduction of 2-amino-1-phenylethanone derivatives using Rhodococcus or Staphylococcus strains to yield enantiomerically enriched 2-substituted-1-phenylethanols . Applying this to 2-iodo analogs could enable access to (R)- or (S)-configured products, critical for chiral drug synthesis .

Chemical Reactivity and Reaction Pathways

Nucleophilic Substitution

The iodine atom undergoes facile displacement by nucleophiles (e.g., hydroxide, amines) via Sₙ2 mechanisms. For instance, treatment with aqueous NaOH yields 1-phenylethanol:

This reactivity is exploited in synthesizing alcohols and ethers .

Oxidation and Reduction

-

Oxidation: Using Jones reagent (CrO₃/H₂SO₄) converts the hydroxyl group to a ketone, yielding 2-iodoacetophenone .

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) removes iodine, producing ethylbenzene derivatives.

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings with arylboronic acids, facilitated by Pd(PPh₃)₄ and K₂CO₃ in ethanol:

Such reactions are pivotal for constructing complex aromatic systems .

Applications in Organic Synthesis and Medicinal Chemistry

Pharmaceutical Intermediates

2-Iodo-1-phenylethanol serves as a precursor to β-blockers and antipsychotic agents. For example, its coupling with epichlorohydrin yields iodinated epoxides, intermediates in atenolol analogs .

Asymmetric Catalysis

Enantiopure derivatives, such as (R)-2-iodo-1-phenylethanol, are synthesized via biocatalytic reduction using ketoreductases. These chiral alcohols are crucial for producing optically active amines and esters .

Biological Activity and Toxicity

Limited toxicological data exist, but structural analogs exhibit moderate cytotoxicity. In vitro studies suggest potential inhibition of cytochrome P450 enzymes, warranting caution in drug design .

Comparative Analysis with Halogenated Analogs

| Compound | Reactivity (Relative) | Applications |

|---|---|---|

| 2-Bromo-1-phenylethanol | Moderate | Pharmaceutical intermediates |

| 2-Chloro-1-phenylethanol | Low | Solvent additives |

| 2-Iodo-1-phenylethanol | High | Cross-coupling reactions |

The iodine derivative’s superior leaving-group ability makes it preferred for metal-catalyzed reactions .

Research Advancements and Future Directions

Recent studies focus on optimizing microbial synthesis for greener production . Additionally, computational modeling predicts favorable binding to thyroid receptors, suggesting unexplored endocrine applications . Future work should prioritize:

-

Toxicological Profiling: Systematic in vivo studies to assess long-term effects.

-

Enantioselective Synthesis: Developing robust biocatalysts for (R)- and (S)-isomers.

-

Material Science Applications: Exploring use in liquid crystals or conductive polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume